4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane
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Overview
Description
4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane is an organic compound with the molecular formula C15H22O2. It is a member of the dioxane family, characterized by a dioxane ring substituted with isopropyl, dimethyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane typically involves the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction conditions are carefully controlled to ensure the formation of the desired dioxane ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
4,5-Dimethyl-1,3-dioxane: A structurally similar compound with different substituents.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Another derivative with a benzaldehyde group.
Uniqueness: 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its combination of isopropyl, dimethyl, and phenyl groups makes it a versatile compound with diverse applications in various fields .
Properties
CAS No. |
24571-18-4 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
5,5-dimethyl-2-phenyl-4-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-11(2)13-15(3,4)10-16-14(17-13)12-8-6-5-7-9-12/h5-9,11,13-14H,10H2,1-4H3 |
InChI Key |
KBQKRKYMBMMZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(COC(O1)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
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